(4-Methylenecyclohexyl)methyl methanesulfonate
Overview
Description
“(4-Methylenecyclohexyl)methyl methanesulfonate” is an organic compound with the molecular formula C9H16O3S and a molecular weight of 204.29 g/mol . It is commonly known as MCM and has gained attention in scientific research for its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methanesulfonate group attached to a methylenecyclohexyl group . The exact structure can be found in databases like PubChem .Scientific Research Applications
Chromophoric Reactions and Lipid Peroxidation Assays
(4-Methylenecyclohexyl)methyl methanesulfonate is involved in chromophoric reactions under acidic conditions. Gérard-Monnier et al. (1998) found that 1-methyl-2-phenylindole reacts with malondialdehyde and 4-hydroxyalkenals in the presence of methanesulfonic acid, forming a stable chromophore. This reaction is crucial in developing colorimetric assays for lipid peroxidation, allowing for the measurement of malondialdehyde and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).
Microbial Metabolism of Methanesulfonic Acid
Methanesulfonic acid, a key component in the synthesis of this compound, is metabolized by various aerobic bacteria. Kelly and Murrell (1999) demonstrated that these bacteria use methanesulfonate as a sulfur source and some specialized methylotrophs can utilize it as a carbon and energy substrate. This metabolism is initiated by methanesulfonate monooxygenase, indicating the biological significance of methanesulfonic compounds in microbial processes (Kelly & Murrell, 1999).
Analytical Applications in Pharmaceutical Context
In pharmaceutical applications, Zhou et al. (2017) developed a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid. This study highlights the use of methanesulfonic acid derivatives in the quality control and safety assessment of pharmaceuticals (Zhou et al., 2017).
Oxidation Processes and Synthetic Applications
Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide, a related compound, showing its conversion into bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions. Their research provides insights into the oxidative behavior of methanesulfonic acid derivatives in chemical synthesis (Ogura et al., 1980).
Chemical Shift Measurements in Cyclodextrin Solutions
Funasaki et al. (2000) studied the use of sodium methanesulfonate for chemical shift determination in solutions containing cyclodextrin. Their research underscores the role of methanesulfonic acid derivatives in NMR spectroscopy, particularly in environments with cyclodextrin and anionic guests (Funasaki et al., 2000).
Mechanism of Action
Target of Action
The primary target of (4-Methylenecyclohexyl)methyl methanesulfonate is DNA . This compound acts as an alkylating agent, modifying the DNA structure .
Mode of Action
This compound interacts with its targets by methylating DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Pharmacokinetics
Its molecular weight of 20429 and predicted density of 113±01 g/cm3 suggest that it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its predicted boiling point is 328.3±11.0 °C , suggesting that it is stable at physiological temperatures.
properties
IUPAC Name |
(4-methylidenecyclohexyl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-8-3-5-9(6-4-8)7-12-13(2,10)11/h9H,1,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYYUDSHSVJDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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